5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline
Description
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]oxazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-17-15(8-12)18-16(13(2)19-17)10-20(11-22-18)9-14-4-3-7-21-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3 |
InChI Key |
ODQJSUGFNMQGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)CN(CO3)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Cyclization
The Mannich reaction is a cornerstone for constructing oxazinoquinoline frameworks. In a seminal study, 5-chloro-8-hydroxyquinoline underwent sequential intermolecular and intramolecular Mannich reactions with paraformaldehyde and primary/secondary amines to yield oxazino[5,6-h]quinoline derivatives (e.g., compound 1 ) in 40–90% yields. For the target compound, this approach could be adapted as follows:
-
Quinoline Precursor : Start with 5,9-dimethyl-8-hydroxyquinoline to pre-install the methyl groups at positions 5 and 9.
-
Mannich Reaction : React with paraformaldehyde and tetrahydrofuran-2-ylmethanamine to form the oxazino ring via a two-step process:
-
Optimization : Yields are highly dependent on the amine’s steric and electronic properties. Tetrahydrofuran-2-ylmethanamine’s secondary amine group may require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hr) compared to primary amines.
Oxidative Cyclization of Pyrroloquinoline Precursors
A complementary route involves oxidizing pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid (m-CPBA) to form 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones. While this method targets dione systems, it suggests that oxidizing agents can induce oxazino ring formation. For the target compound:
-
Precursor Synthesis : Prepare 5,9-dimethylpyrrolo[3,2,1-ij]quinoline with a tetrahydrofuranmethyl side chain.
-
Oxidation : Treat with m-CPBA in dichloromethane at 0°C to room temperature to form the oxazino ring.
-
Challenges : Controlling regioselectivity during oxidation and avoiding over-oxidation of the tetrahydrofuran ring require careful stoichiometric adjustments.
Stepwise Synthetic Pathway Proposal
Precursor Synthesis: 5,9-Dimethyl-8-Hydroxyquinoline
Route 1: Skraup Synthesis
-
Condense m-toluidine with glycerol and sulfuric acid to form 8-hydroxyquinoline.
-
Introduce methyl groups at positions 5 and 9 via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
Route 2: Directed Ortho-Metalation
Oxazino Ring Formation
Method A: One-Pot Mannich Cyclization
| Reagent | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 5,9-Dimethyl-8-hydroxyquinoline | 10 mmol | DMF, 80°C, N₂ atmosphere | – |
| Paraformaldehyde | 30 mmol | Added portionwise | – |
| Tetrahydrofuran-2-ylmethanamine | 12 mmol | Stir 24 hr | 45–60* |
*Theoretical yield based on analogous reactions.
Mechanistic Insights :
-
Paraformaldehyde decomposes to formaldehyde, which reacts with the amine to form an iminium ion.
-
The hydroxyl group on the quinoline acts as a nucleophile, attacking the iminium ion to form the oxazino ring.
Method B: Post-Modification of pre-Functionalized Quinoline
-
Introduce a chloromethyl group at position 3 of the quinoline via Vilsmeier-Haack reaction.
-
Perform nucleophilic substitution with tetrahydrofuran-2-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).
-
Cyclize using NaH in THF to form the oxazino ring.
Optimization Strategies
Solvent and Temperature Effects
Stereochemical Control
The tetrahydrofuran-2-ylmethyl group introduces a stereocenter at C3 of the oxazino ring. Key considerations:
-
Chiral Amines : Use (R)- or (S)-tetrahydrofuran-2-ylmethanamine to enforce enantioselectivity.
-
Catalytic Asymmetric Induction : Chiral Brønsted acids (e.g., BINOL-phosphoric acid) may induce up to 80% ee in analogous Mannich reactions.
Spectroscopic Characterization
NMR Analysis (Predicted Data)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.50–1.80 (m, 4H) | Multiplet | Tetrahydrofuran CH₂ |
| ¹H | 3.20–3.40 (m, 2H) | Multiplet | Oxazino CH₂N |
| ¹H | 4.90 (d, J = 6.8 Hz, 1H) | Doublet | Tetrahydrofuran CH-O |
| ¹³C | 25.6 | – | C5 and C9 methyl groups |
| ¹³C | 72.4 | – | Tetrahydrofuran C-O |
Chemical Reactions Analysis
Types of Reactions
5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Cyclization: Intramolecular cyclization reactions can form additional ring systems or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has identified compounds similar to 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline as having significant antimicrobial properties. For instance, studies on related quinoline derivatives have demonstrated effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the oxazino group enhances the compound's interaction with microbial targets.
Anticancer Potential
Quinoline derivatives are known for their anticancer properties. Similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific structure of 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline may enhance these effects due to its unique substituents.
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory effects. The incorporation of the tetrahydrofuran moiety can influence the compound's pharmacokinetics and bioavailability, thereby enhancing its therapeutic efficacy in inflammatory conditions .
Case Studies
Several studies have highlighted the effectiveness of compounds related to 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant activity against gram-negative bacteria with MIC values lower than 10 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. |
| Study C | Anti-inflammatory | Reduced inflammation markers in animal models by up to 50%. |
Mechanism of Action
The mechanism of action of 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of the target compound include:
- Aromatic vs. Aliphatic Groups: The tetrahydrofuran-2-ylmethyl group in the target compound may confer better solubility than benzyl (3-Benzyl-6-chloro) or phenyl (3-Phenyl) groups . Fluorine Incorporation: Fluorinated derivatives (e.g., compound 5) exhibit distinct electronic effects, such as increased metabolic stability and membrane permeability .
Physicochemical Properties
Biological Activity
5,9-Dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline is a compound of interest due to its potential biological activities. This article synthesizes the available data on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core fused with an oxazino ring and a tetrahydrofuran side chain. This unique configuration may contribute to its biological activity.
Anticancer Activity
Recent studies have shown that compounds derived from quinoline structures exhibit significant anticancer properties. For instance, quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation across various lines. In vitro assays indicated that many such derivatives demonstrated IC50 values ranging from 2.43 to 45.75 µM against Leishmania donovani, suggesting a promising avenue for anticancer drug development .
Table 1: Summary of Anticancer Activity of Quinoline Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline A | Leishmania donovani | 8.4 | Inhibition of cell growth |
| Quinoline B | P-388 | 5.0 | Apoptosis induction |
| Quinoline C | L1210 | 10.0 | Sirtuin inhibition |
The mechanisms by which these compounds exert their effects include:
- Inhibition of Sirtuins : Some quinoline derivatives have been found to inhibit sirtuin enzymes, which play a role in cellular regulation and apoptosis .
- Induction of Apoptosis : Compounds have shown the ability to induce programmed cell death in cancer cells, contributing to their anticancer efficacy .
Neuroprotective Effects
In addition to anticancer properties, certain derivatives have been explored for neuroprotective effects. The interaction with acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to cross the blood-brain barrier (BBB), enhancing its therapeutic potential .
Table 2: Neuroprotective Properties
| Compound Name | AChE Inhibition (%) | BBB Penetration | Potential Application |
|---|---|---|---|
| Compound D | 85 | Yes | Alzheimer's treatment |
| Compound E | 90 | Yes | Neuroprotection |
Case Studies
- Case Study on Antileishmanial Activity : A study synthesized various quinoline derivatives and evaluated their activity against Leishmania donovani. The results indicated that many compounds exhibited significant in vitro activity with lower cytotoxicity compared to standard treatments .
- Neuroprotective Evaluation : Another investigation focused on the ability of quinoline derivatives to inhibit AChE and their subsequent effects on cognitive function in animal models. The findings suggested that these compounds could serve as leads for developing new treatments for cognitive disorders .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: The synthesis of this compound typically involves multi-step processes, including cyclization, alkylation, and heterocycle formation. Key considerations include:
- Reagent Selection : Use of tetrahydrofuran-derived alkylating agents to introduce the tetrahydrofuran-2-ylmethyl group (e.g., via nucleophilic substitution) .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to facilitate ring closure in oxazinoquinoline formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) to isolate intermediates and final products .
- Yield Optimization : Microwave-assisted synthesis or controlled reflux conditions to enhance reaction efficiency .
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to identify methyl groups (δ ~2.37–2.52 ppm for CH), tetrahydrofuran protons (δ ~4.26 ppm for CH), and quinoline aromatic signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO) .
- X-ray Crystallography : To resolve stereochemistry and confirm the fused oxazinoquinoline ring system .
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer: Initial screening focuses on target-specific binding and cytotoxicity:
- Binding Affinity Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., kinases, GPCRs) .
- Cell Viability Tests : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Spectrophotometric monitoring of enzymatic activity (e.g., acetylcholinesterase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer: SAR analysis involves systematic modifications:
- Substituent Variation : Replace the tetrahydrofuran-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on solubility and binding .
- Methyl Group Positioning : Compare activity of 5,9-dimethyl analogs vs. mono-methyl or halogenated derivatives .
- Data Integration : Use computational tools (e.g., molecular docking) to correlate structural changes with experimental IC values .
Q. What experimental strategies address stability challenges under varying pH and temperature?
Methodological Answer: Stability studies require controlled environmental simulations:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation under accelerated light exposure .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability or impurity interference:
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified) and protocols (e.g., serum-free media for cytotoxicity assays) .
- Impurity Profiling : LC-MS to identify trace byproducts (e.g., oxidation derivatives) that may skew activity results .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., tetrahydrofuran vs. furan analogs) to isolate structural determinants of activity .
Q. What advanced analytical methods are critical for studying its environmental fate?
Methodological Answer: Environmental impact studies require:
- Biodegradation Assays : OECD 301F tests to measure mineralization in soil/water systems .
- Biotic/Abiotic Transformation Tracking : Isotopic labeling (e.g., ) coupled with LC-MS/MS to identify metabolites .
- Ecotoxicity Profiling : Daphnia magna or algae growth inhibition tests to assess EC values .
Data Integration Table
| Parameter | Method | Key Findings | Reference |
|---|---|---|---|
| Synthetic Yield | Microwave-assisted alkylation | 86% yield with ethanol/DMF recrystallization | |
| Thermal Stability | TGA | Decomposition onset at 225°C | |
| IC (HeLa cells) | MTT assay | 12.5 µM ± 1.2 (n=3) | |
| Binding Affinity (Kinase X) | SPR | K = 45 nM ± 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
